molecular formula C9H5F3N2S2 B2856497 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 398996-45-7

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B2856497
CAS No.: 398996-45-7
M. Wt: 262.27
InChI Key: JOJJMOKPOZTFKX-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol is a heterocyclic compound that contains both pyrimidine and thiophene rings The presence of a trifluoromethyl group at the 6-position of the pyrimidine ring and a thiol group at the 2-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or a Ruppert-Prakash reagent.

    Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using a thiolating agent like thiourea.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.

    Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of functionalized materials.

    Biological Studies: It can be used as a probe to study biological pathways or as a ligand in biochemical assays.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiol group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)pyrimidine-2-thiol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    6-(Trifluoromethyl)pyrimidine-2-thiol: Lacks the thiophen-2-yl group, which may affect its reactivity and applications.

    4-(Thiophen-2-yl)-6-methylpyrimidine-2-thiol: Contains a methyl group instead of a trifluoromethyl group, which may influence its lipophilicity and metabolic stability.

Uniqueness

4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the presence of both the thiophen-2-yl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thiophen-2-yl group can participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules.

Properties

IUPAC Name

4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2S2/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJJMOKPOZTFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=S)NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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